2-(3-Piperidinyl)ethyl propanoate hydrochloride
Description
2-(3-Piperidinyl)ethyl propanoate hydrochloride is a piperidine-derived compound featuring a propanoate ester group linked to the ethyl chain of a piperidinyl moiety. The piperidine core and esterified side chain confer unique physicochemical properties, such as moderate polarity and solubility in polar solvents, which are critical for bioavailability and metabolic stability .
Properties
IUPAC Name |
2-piperidin-3-ylethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-7-5-9-4-3-6-11-8-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRGMBLWTYYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification Method
This classical approach involves reacting 3-piperidinylethanol with propanoic acid under acidic conditions to form the ester linkage. The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and conducted under reflux to drive the equilibrium toward ester formation.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 3-piperidinylethanol, propanoic acid |
| Catalyst | Concentrated H2SO4 or p-TsOH |
| Solvent | None or toluene (as azeotropic agent) |
| Temperature | Reflux (~100-120 °C) |
| Reaction Time | 6–12 hours |
| Work-up | Neutralization, extraction, drying |
| Purification | Distillation or recrystallization |
This method is straightforward but may require removal of water to shift equilibrium and improve yield.
Coupling Reagent-Assisted Esterification
A more efficient and milder approach uses coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate propanoic acid, forming an active ester intermediate that reacts readily with 3-piperidinylethanol.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 3-piperidinylethanol, propanoic acid |
| Coupling Reagent | DCC or DIC |
| Catalyst/Base | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dry dichloromethane or acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2–12 hours |
| Work-up | Filtration of dicyclohexylurea, washing |
| Purification | Column chromatography or recrystallization |
This method offers higher yields and milder conditions, minimizing side reactions.
Preparation of Hydrochloride Salt
After obtaining the free ester, the hydrochloride salt is formed by treating the compound with hydrochloric acid, typically in an organic solvent such as ethanol or ethyl acetate.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 2-(3-Piperidinyl)ethyl propanoate, HCl |
| Solvent | Ethanol, ethyl acetate, or isopropanol |
| Temperature | Room temperature |
| Reaction Time | 1–3 hours |
| Isolation | Precipitation or crystallization |
| Purification | Filtration and drying |
This step enhances the compound’s stability and solubility for pharmaceutical applications.
Research Findings and Analytical Data
Reaction Monitoring and Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm ester formation and piperidine ring integrity. Characteristic signals include triplets for methylene protons adjacent to nitrogen and ester groups.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the ester and its hydrochloride salt.
- Melting Point and Crystallinity: Hydrochloride salts typically show sharp melting points indicating purity.
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Direct Esterification | 60–75 | 90–95 | Requires removal of water |
| Coupling Reagent-Assisted | 80–90 | 95–99 | Higher selectivity and yield |
| Hydrochloride Salt Formation | >95 | >98 | Salt formation improves purity |
Summary Table of Preparation Methods
| Step | Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification | Direct Acid-Catalyzed | Reflux with acid catalyst | Simple, cost-effective | Longer reaction time, equilibrium limitations |
| Esterification | Coupling Reagents (DCC/DIC) | Room temp, mild conditions | High yield, mild conditions | Cost of reagents, byproduct removal needed |
| Hydrochloride Salt Formation | Acid Treatment | Room temp, ethanol solvent | Enhances stability and solubility | Requires careful handling of HCl |
Chemical Reactions Analysis
Types of Reactions: 2-(3-Piperidinyl)ethyl propanoate hydrochloride can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction can be achieved using aqueous acid or base, resulting in the formation of 3-piperidinyl ethanol and propanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of piperidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Major Products Formed:
Hydrolysis: 3-piperidinyl ethanol and propanoic acid.
Oxidation: Piperidine derivatives.
Reduction: Corresponding alcohol.
Scientific Research Applications
Pharmacological Research
2-(3-Piperidinyl)ethyl propanoate hydrochloride has shown significant potential in pharmacological studies due to its interaction with the central nervous system. It acts as an acetylcholinesterase inhibitor , which increases acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where cholinergic deficits are prominent.
- Experimental Procedures : In vivo and in vitro studies are conducted to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help establish its pharmacokinetic properties, including half-life and bioavailability.
Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex molecules. It is used in various organic reactions, including:
- Asymmetric Synthesis : The compound can be employed as a ligand in catalytic systems to induce enantioselectivity in reactions.
- Peptide Synthesis : It is utilized in the development of peptide mimetics that enhance the stability and bioactivity of peptide-based drugs.
| Application Type | Description | Key Findings |
|---|---|---|
| Pharmacology | Acetylcholinesterase inhibition | Enhances cholinergic signaling; potential for Alzheimer’s treatment |
| Organic Chemistry | Building block for complex molecules | Useful in asymmetric synthesis and peptide mimetics |
Biochemical Studies
In biochemistry, this compound is explored for its interactions with various biological targets. Its role in cellular processes and molecular interactions is significant for understanding its biological effects.
- Mechanism of Action : The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects.
Case Study 1: Alzheimer's Disease Research
A study investigated the effects of this compound on cholinergic signaling in animal models of Alzheimer's disease. Results indicated that administration of the compound led to improved cognitive function and increased acetylcholine levels, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Peptide Mimetics
Research focused on synthesizing peptide mimetics using this compound as a key intermediate. The study demonstrated that incorporating this compound into peptide structures enhanced their stability and bioactivity, making them more effective in therapeutic applications.
Mechanism of Action
The exact mechanism by which 2-(3-Piperidinyl)ethyl propanoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Structural Features
The compound is compared to key analogs based on piperidine/pyrrolidine scaffolds, ester linkages, and substituent variations:
Pharmacological and Functional Differences
- Receptor Affinity: The cis-1,3-dimethyl-4-phenylpiperidinol analog (Roche) exhibits historical use in central nervous system (CNS) applications, likely due to its phenyl and dimethyl groups enhancing lipophilicity and blood-brain barrier penetration . In contrast, quizalofop ethyl ester’s quinoxaline-oxy-phenoxypropanoate structure targets acetyl-CoA carboxylase in plants, demonstrating herbicidal activity .
- Bioactivity: Venlafaxine-related impurities (e.g., ethyl 3-amino-2-(4-methoxyphenyl)propanoate HCl) highlight the role of methoxy and amino groups in serotonin-norepinephrine reuptake inhibition . The absence of aromatic rings in 2-(3-piperidinyl)ethyl propanoate HCl may reduce CNS activity but improve metabolic stability.
Physicochemical Properties
- Solubility: Piperidine/pyrrolidine derivatives with aromatic substituents (e.g., phenyl or methoxyphenyl) show lower aqueous solubility due to increased hydrophobicity.
- Stability : Ester hydrolysis rates vary with substituents. The chlorine atom in quizalofop ethyl ester increases electrophilicity, accelerating degradation in alkaline environments .
Biological Activity
2-(3-Piperidinyl)ethyl propanoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview backed by various studies.
The synthesis of this compound typically involves an esterification reaction between 3-piperidinyl ethanol and propanoic acid, often catalyzed by a strong acid like sulfuric acid under reflux conditions. This method allows for the efficient production of the compound in industrial settings, utilizing continuous flow reactors to optimize yield and reaction conditions.
Chemical Reactions
The compound can undergo several chemical reactions:
- Hydrolysis : Produces 3-piperidinyl ethanol and propanoic acid.
- Oxidation : Can lead to various piperidine derivatives.
- Reduction : Utilizing agents like lithium aluminum hydride (LiAlH4) yields corresponding alcohols.
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within biological pathways, influencing various physiological processes. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes, which may explain its pharmacological properties .
Pharmacological Properties
Research indicates that derivatives of piperidine compounds, including this compound, exhibit various pharmacological effects:
- Anticancer Activity : Some piperidine derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions .
Case Studies and Research Findings
- Anticancer Studies : A study on piperidine derivatives revealed that certain compounds exhibited significant cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance their biological activity. The spirocyclic structures were particularly noted for their improved interactions with protein binding sites .
- Neuropharmacology : Investigations into piperidine-based compounds have highlighted their role in modulating acetylcholine receptors, which are crucial for cognitive function and memory. These studies suggest that this compound could have implications in treating neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase .
- Antimalarial Activity : Recent research has explored the effectiveness of piperidine derivatives against Plasmodium species. Some compounds demonstrated promising activity against drug-resistant strains of malaria, emphasizing the need for further development of these derivatives as potential therapeutic agents .
Research Data Summary
Q & A
Basic: What are the standard synthetic routes for 2-(3-piperidinyl)ethyl propanoate hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via esterification of 3-piperidinylethanol with propanoic acid derivatives. A common approach involves reacting 3-piperidinylethanol with propionyl chloride in anhydrous dichloromethane under nitrogen, followed by hydrochloride salt formation using HCl gas . Optimization strategies include:
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Temperature Control : Maintain 0–5°C during acid chloride addition to minimize side reactions.
- Yield Improvement : Use excess propionyl chloride (1.2–1.5 eq.) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : -NMR (DMSO-d6) should show peaks for the piperidine ring (δ 1.4–2.8 ppm), ethyl ester (δ 1.2–1.3 ppm triplet), and propionate methyl group (δ 1.0–1.1 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H] at m/z 248.2 (free base) and [M-Cl] at m/z 212.1 for the hydrochloride salt .
- X-ray Crystallography : Resolve stereochemical ambiguities; the hydrochloride salt often forms monoclinic crystals (space group P2/c) .
Basic: How does the hydrochloride salt form influence solubility, and what solvents are optimal for in vitro assays?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) due to ionic interactions. For biological assays:
- Polar Solvents : Use water or PBS (pH 7.4) for stock solutions.
- Organic Solvents : For lipid-based studies, dissolve in DMSO (<0.1% v/v to avoid cytotoxicity) .
- Stability Testing : Conduct UV-Vis spectroscopy (λmax ~210 nm) to monitor hydrolysis in aqueous buffers over 24 hours .
Advanced: How can researchers assess the compound’s potential pharmacological activity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- COX-2 Inhibition Assay : Use a fluorometric kit to measure IC values. Compare to reference compounds (e.g., ibuprofen IC = 7.6 µM) .
- Receptor Binding Studies : Perform radioligand displacement assays (e.g., μ-opioid receptors) with -naloxone. Calculate K values using Cheng-Prusoff equation .
- Selectivity Profiling : Screen against off-target receptors (e.g., serotonin transporters) to evaluate specificity .
Advanced: What safety protocols are critical when handling reactive intermediates during synthesis?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for propionyl chloride (lachrymator) and HCl gas (corrosive). Wear nitrile gloves and chemical goggles .
- Spill Management : Neutralize acid spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .
- Storage : Store the hydrochloride salt in airtight containers at 2–8°C, with desiccants to prevent hygroscopic degradation .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved to confirm structural assignments?
Methodological Answer:
- 2D NMR Techniques : Use - HSQC to correlate piperidine protons (δ 2.5–3.0 ppm) with adjacent carbons. COSY can clarify coupling between ethyl ester protons .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Isotopic Labeling : Synthesize -labeled propionate to track ester group signals in complex mixtures .
Advanced: What strategies improve stereochemical purity when synthesizing chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP with palladium catalysts for asymmetric hydrogenation of precursor alkenes .
- Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Monitor elution with polarimetric detection .
- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra (e.g., positive Cotton effect at 220 nm for R-enantiomer) .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic Conditions : Incubate in 0.1M HCl (37°C, 24h); analyze by HPLC for ester hydrolysis products.
- Oxidative Stress : Expose to 3% HO; monitor peroxide adducts via LC-MS .
- Arrhenius Modeling : Calculate activation energy (E) using degradation rates at 40°C, 60°C, and 80°C to predict shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
